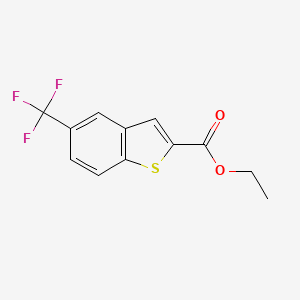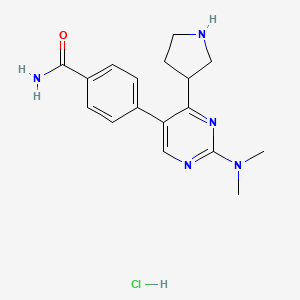
4-(2-(Dimethylamino)-4-(pyrrolidin-3-yl)pyrimidin-5-yl)benzamide hydrochloride
Vue d'ensemble
Description
4-(2-(Dimethylamino)-4-(pyrrolidin-3-yl)pyrimidin-5-yl)benzamide hydrochloride, also known as 4-(2-dimethylamino-4-pyrrolidinyl)pyrimidin-5-ylamine hydrochloride, is a synthetic compound that has a wide range of applications in scientific research. It is an organic compound with a molecular formula of C13H18N4O•HCl and a molecular weight of 272.75 g/mol. This compound is commonly used as a reagent or intermediate in the synthesis of other compounds or as an analytical tool in scientific research.
Applications De Recherche Scientifique
Antimicrobial Applications
Pyrimidine derivatives have been utilized in the development of new antimicrobial agents due to their ability to interfere with bacterial DNA synthesis. They serve as building blocks for many antibiotics and can be tailored for specific microbial targets .
Antiviral Agents
Research has shown that pyrimidine derivatives can inhibit viral replication, making them potential candidates for treating diseases like HIV, hepatitis, and influenza .
Anticancer Research
The structural diversity of pyrimidine allows for its incorporation into compounds that can target cancer cells. Pyrimidine-based drugs are being explored for their anticancer properties, including the inhibition of cell proliferation and inducing apoptosis .
Anti-inflammatory and Analgesic Properties
Pyrimidine derivatives have shown potential as anti-inflammatory and analgesic agents by inhibiting inflammatory mediators such as PGE2, NO, NF-κB, IL-1β, IL-6, TNF-α, and leukotrienes .
Antimalarial Activity
Due to their chemical significance, pyrimidine derivatives are being investigated for their use in antimalarial drugs. They may work by interfering with the life cycle of the malaria parasite .
Anticonvulsant Effects
Some pyrimidine derivatives have been found to possess anticonvulsant effects, which could be beneficial in the treatment of epilepsy and other seizure disorders .
Antihypertensive and Cardiovascular Research
Pyrimidine scaffolds are used in the synthesis of drugs that can manage hypertension and other cardiovascular conditions by affecting various biological pathways .
Antioxidant Applications
The structural framework of pyrimidine allows for antioxidant activity, which is important in combating oxidative stress-related diseases .
Biological potential of pyrimidine derivatives in a new era | Research … Pyrimidine derivatives: Their significance in the battle against … Recent Advances in Pyrimidine-Based Drugs - MDPI Research developments in the syntheses, anti-inflammatory activities …
Propriétés
IUPAC Name |
4-[2-(dimethylamino)-4-pyrrolidin-3-ylpyrimidin-5-yl]benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O.ClH/c1-22(2)17-20-10-14(15(21-17)13-7-8-19-9-13)11-3-5-12(6-4-11)16(18)23;/h3-6,10,13,19H,7-9H2,1-2H3,(H2,18,23);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLUAUNYWQOEPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C(=N1)C2CCNC2)C3=CC=C(C=C3)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



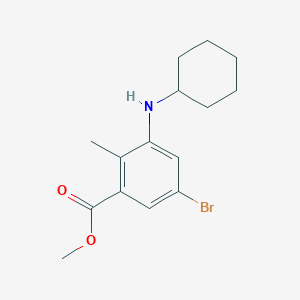
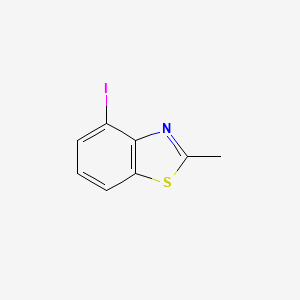

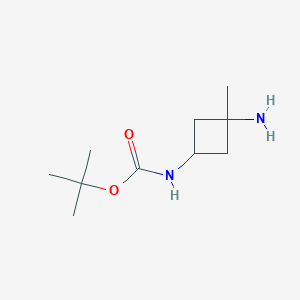
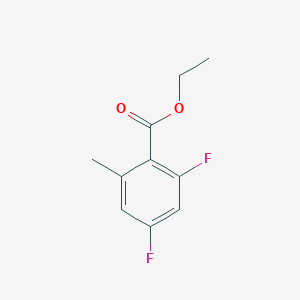
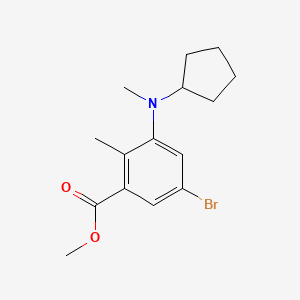
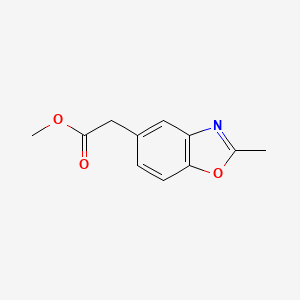
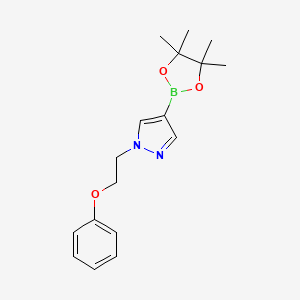

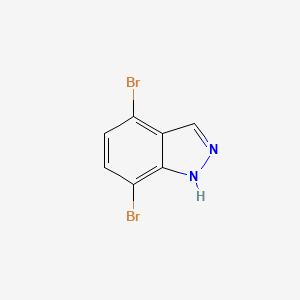

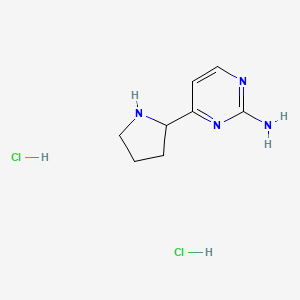
![3-(4-Aminomethyl-cyclohexyl)-thieno[2,3-b]pyridine-2-carboxylic acid dimethylamide hydrochloride](/img/structure/B1402320.png)
